Diphenyliodonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

[1] High Purity Diphenyliodonium Chloride for Organics Synthesis, Pharmaceutical & Materials Science Research | Procurenet Limited,

Pharmaceutical Research

DPIC plays a significant role in pharmaceutical research due to its diverse properties. One key application is its use in antimicrobial research. Studies have shown its effectiveness against various bacterial and fungal strains, including those demonstrating resistance to conventional antibiotics and fungicides [2, 3]. This characteristic makes DPIC a promising candidate for the development of novel antimicrobial agents [2, 3].

[2] Diphenyleneiodonium chloride (DPIC) displays broad-spectrum bactericidal activity, Nature, [3] Efficacy of Diphenyleneiodonium Chloride (DPIC) Against Diverse Plant Pathogens, National Institutes of Health (.gov),

Furthermore, DPIC holds potential in cancer research. Its ability to target specific cellular processes involved in cancer cell growth and survival is being explored for the development of new anti-cancer therapies [4].

[4] Diphenyleneiodonium chloride: a therapeutic agent for cancer with unique properties, Future Medicinal Chemistry,

Chemical Studies

DPIC serves as a valuable tool in various chemical studies. Its role includes:

- Investigating the mechanisms of action of enzymes: DPIC helps researchers understand the specific pathways enzymes follow to perform their functions [5].

- Studying cellular processes: By targeting specific cellular components, DPIC allows scientists to explore various cellular signaling and metabolic pathways [6].

- Developing new materials: The unique properties of DPIC are being explored for the creation of novel materials with specific functionalities [7].

DPI is a synthetic compound, not found naturally. It holds significance in research due to its ability to inhibit specific enzymes and cellular processes [].

Molecular Structure Analysis

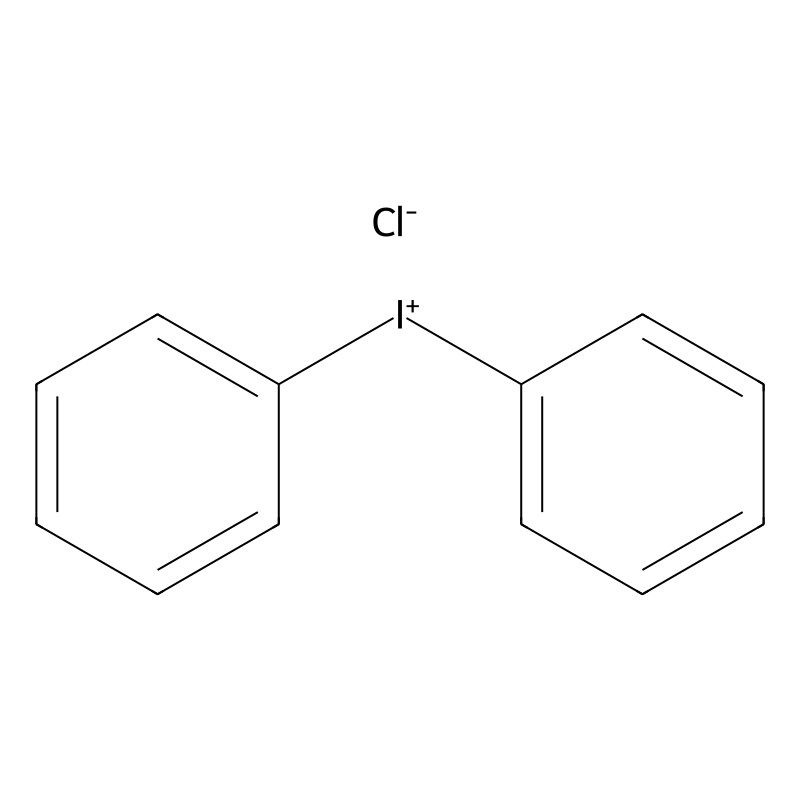

The structure of DPI consists of two phenyl rings (six-membered carbon rings with attached hydrogens) connected to a central iodine atom. A chlorine atom is attached to the positively charged iodine, forming the chloride salt []. This structure suggests potential electrophilic properties due to the positively charged iodine and aromatic character of the phenyl rings [].

Chemical Reactions Analysis

DPI is involved in several reactions relevant to research:

- Inhibition of NADPH oxidase (NOX): DPI acts as a potent inhibitor of NOX, an enzyme complex that generates reactive oxygen species (ROS) in cells. This inhibition allows researchers to study the role of ROS in various biological processes [, ].

Balanced equation:

NOX (active) + DPI -> NOX (inactive) + other productsCopper-catalyzed cross-coupling reactions

DPI can be used as a reagent in organic chemistry for cross-coupling reactions, particularly for purines and anilines [].

Electrophilic phenylation

Due to its electrophilic nature, DPI can be used as a reagent for introducing a phenyl group to other molecules [].

The specific reaction conditions and mechanisms for these reactions can be found in relevant organic chemistry literature.

Physical And Chemical Properties Analysis

The primary mechanism of action of DPI is through its inhibition of NOX. DPI binds to the flavin adenine dinucleotide (FAD) binding site of NOX, preventing the transfer of electrons required for ROS production []. This allows researchers to investigate the role of ROS in various cellular processes, including inflammation, cell signaling, and cell death [, ].

DPI can also act as a TRPA1 activator, a channel protein involved in pain perception and inflammation []. However, the exact mechanism of this activation requires further investigation.

DPI is considered a potentially harmful substance. Here are some safety considerations:

- Toxicity: DPI can be toxic if ingested, inhaled, or absorbed through the skin [].

- Skin and eye irritant: DPI can cause skin and eye irritation upon contact [].

- Proper handling: It is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats when handling DPI [].

- Electrophilic Aromatic Substitution: It acts as an electrophile in reactions with nucleophiles, allowing for the introduction of phenyl groups into aromatic compounds.

- Cross-Coupling Reactions: It is utilized in copper-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

- Reactions with Flavins: Studies have shown that diphenyliodonium chloride reacts with reduced flavins, leading to the formation of flavin-phenyl adducts. This reaction occurs under anaerobic conditions and involves the oxidation of flavins, with significant implications for understanding flavoprotein enzyme mechanisms .

Diphenyliodonium chloride exhibits notable biological activity, particularly in its role as an inhibitor of flavoproteins. The compound has been shown to inactivate several flavoprotein enzymes without involving radical intermediates, suggesting that its mechanism of action may be distinct from typical radical-based inhibitors. The inactivation process appears to depend on factors such as the redox potential and accessibility of the inhibitor to the active site of the enzyme .

Additionally, diphenyliodonium chloride has been studied for its potential cytotoxic effects. It has been classified as toxic if ingested and can cause skin irritation upon contact .

The synthesis of diphenyliodonium chloride typically involves the following methods:

- Iodination of Aromatic Compounds: One common method includes the reaction of iodobenzene with phenyl lithium or other aryl nucleophiles.

- Direct Reaction with Iodine: Another approach involves treating iodine with phenylmagnesium bromide or similar reagents to form diphenyliodonium salts.

- Salt Formation: Diphenyliodonium chloride can also be prepared by reacting diphenyliodonium hydroxide with hydrochloric acid, resulting in the formation of the chloride salt .

Diphenyliodonium chloride finds numerous applications across various fields:

- Organic Synthesis: It serves as a key reagent for electrophilic phenylation, enabling the introduction of phenyl groups into various substrates.

- Material Science: The compound is used in photoinitiators for polymerization processes, particularly in UV-curable coatings and inks.

- Biochemical Research: Its role as an inhibitor of flavoproteins makes it valuable in studying enzyme mechanisms and redox biology .

Research has focused on understanding how diphenyliodonium chloride interacts with biological molecules, particularly flavoproteins. Studies have identified specific reaction pathways that result in enzyme inactivation and highlighted the importance of maintaining the enzyme's reduced state during catalysis. This has implications for both enzymatic function and potential therapeutic interventions targeting flavoprotein-related pathways .

Diphenyliodonium chloride shares structural and functional similarities with several other organoiodine compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Iodobenzene | Aryl iodide | Used primarily as a starting material for synthesis |

| Phenyl iodide | Aryl iodide | Less stable than diphenyliodonium chloride |

| Triaryliodonium salts | Organoiodine | Exhibits different reactivity patterns |

| Benzyl iodide | Aryl iodide | Commonly used in substitution reactions |

Diphenyliodonium chloride is unique due to its dual role as both an electrophile and an inhibitor of enzymatic activity, setting it apart from simpler aryl iodides that primarily serve as electrophiles without significant biological interactions.

Traditional Synthetic Approaches

Oxidative Coupling of Iodoarenes

The classical route to diphenyliodonium chloride involves oxidative coupling of iodobenzene with benzene using strong oxidants. A representative method employs meta-chloroperoxybenzoic acid (mCPBA) and triflic acid (TfOH) in dichloromethane, yielding the iodonium triflate intermediate, which undergoes halide exchange with hydrochloric acid to produce the chloride salt. Key steps include:

- Oxidation of iodobenzene to an iodonium intermediate with mCPBA.

- Electrophilic aromatic substitution with benzene.

- Anion exchange with chloride ions.

This method achieves crude yields exceeding 80%, though purification challenges arise due to byproducts like 3-chlorobenzoic acid. Alternative oxidants, such as $$ \text{K}2\text{S}2\text{O}8 $$, have been explored but require halogenated solvents (e.g., $$ \text{CH}2\text{Cl}_2 $$), raising environmental concerns.

Halide-Exchange Reactions

Diphenyliodonium chloride is also synthesized via metathesis from iodonium salts with labile counterions. For example, treating diphenyliodonium triflate with $$ \text{AgCl} $$ in aqueous ethanol facilitates chloride substitution. This method is limited by the solubility of silver salts and the need for stoichiometric reagents, which complicates scalability.

Sustainable and Scalable Synthesis Protocols

One-Pot Synthesis in Ethyl Acetate

Recent advances prioritize solvent sustainability. A one-pot protocol in ethyl acetate eliminates halogenated solvents, using mCPBA and TfOH to oxidize iodobenzene and trap the intermediate with benzene. This method achieves 89% yield on a 45 mmol scale with an E-factor of 6.2, significantly reducing waste compared to traditional routes. Key advantages include:

- Simplified work-up: Precipitation with diethyl ether avoids column chromatography.

- Scalability: Demonstrated for gram-scale production.

Sequential Synthesis from Aryl Iodides and Boronic Acids

A sequential one-pot method couples aryl iodides with boronic acids using $$ \text{Pd(OAc)}_2 $$ catalysis, followed by oxidation with mCPBA. This approach enables access to unsymmetric diaryliodonium salts, though yields vary (45–92%) depending on substituent electronic effects.

Heteroaromatic Iodonium Salt Derivatives

Synthesis of Pyridyl and Isoxazolyl Derivatives

Heteroaromatic iodonium salts expand applications in medicinal chemistry. 3-Pyridyl(aryl)iodonium triflates are synthesized via a modified one-pot method, where pre-protonation of 3-iodopyridine with TfOH prevents N-oxidation during mCPBA oxidation. For isoxazolyl derivatives, arylethynyl(phenyl)iodonium salts react with nitrile oxides, forming isoxazolyl-iodonium adducts that hydrolyze to iodoisoxazoles.

Example Reaction:

$$

\text{ArC≡C-I}^+ \text{Ph} \cdot \text{OTf}^- + \text{RCNO} \rightarrow \text{Ar-I}^+(\text{isoxazolyl}) \cdot \text{OTf}^-

$$

This method tolerates electron-withdrawing groups, enabling access to diverse heterocycles.

Counterion Effects on Reactivity and Stability

The counterion profoundly influences iodonium salt stability and reactivity:

| Counterion | Stability | Solubility | Reactivity |

|---|---|---|---|

| $$ \text{Cl}^- $$ | Moderate | High in $$ \text{H}_2\text{O} $$, $$ \text{MeOH} $$ | Slower arylation |

| $$ \text{OTf}^- $$ | High | Low in $$ \text{H}2\text{O} $$, high in $$ \text{CH}2\text{Cl}_2 $$ | Rapid arylation |

| $$ \text{BF}_4^- $$ | Low | Moderate in $$ \text{EtOAc} $$ | Intermediate |

Chloride salts exhibit higher aqueous solubility but slower reaction kinetics due to stronger ion pairing. Triflates, while less soluble, are preferred for electrophilic arylations in organic media. In perovskites, chloride’s small size facilitates halide exchange, enabling bandgap tuning in optoelectronic materials.

Electron Transfer Reactions

Radical Cation Formation in Aromatic Compounds

Diphenyliodonium chloride participates in electron transfer reactions that generate aromatic radical cations, a process critical to its reactivity in photochemical systems. Upon photoexcitation with sensitizers such as anthracene, the iodonium salt undergoes single-electron transfer (SET) to form a heteroatom-centered radical intermediate. This mechanism was elucidated through time-resolved laser flash photolysis studies, which detected transient absorptions at 480 nm corresponding to anthracene radical cations (Fig. 1) [1]. The reaction proceeds via a singlet radical pair pathway, where back electron transfer is suppressed due to spin-selective recombination dynamics [1].

In the context of cation radical accelerated nucleophilic aromatic substitution (CRA-SNAr), diphenyliodonium chloride facilitates the formation of arene cation radicals through photoinduced electron transfer (PET) [2]. These cation radicals exhibit enhanced electrophilicity at the iodine center, enabling nucleophilic attack even on electronically deactivated aromatic rings. Chemically Induced Dynamic Nuclear Polarization (CIDNP) experiments revealed opposite spin multiplicities for recombination products (e.g., iodobenzene) and cage-escaped benzene, confirming the radical pair mechanism [1].

Marcus Theory and Inverted Region Analysis

The electron transfer kinetics of diphenyliodonium chloride adhere to Marcus theory, particularly in the inverted region where reaction rates decrease with increasing thermodynamic driving force. Transient absorption spectroscopy demonstrated that charge recombination rates in anthracene-sensitized systems slow down as the reaction becomes more exergonic (Table 1) [1] [3]. This behavior arises from the parabolic dependence of activation energy on the Gibbs free energy change (ΔG°), governed by the reorganization energy (λ) of the system. For diphenyliodonium chloride, λ is dominated by solvent repolarization and geometric changes at the iodine center during electron transfer [3].

Table 1: Rate Constants for Charge Recombination in Anthracene-Sensitized Systems

| Solvent | ΔG° (eV) | k (×10⁹ M⁻¹s⁻¹) |

|---|---|---|

| Acetonitrile | -0.85 | 2.3 |

| Dichloroethane | -1.12 | 1.8 |

| Tetrahydrofuran | -1.40 | 0.9 |

The inverted region behavior is further evidenced by the solvent-dependent quenching rates of photoexcited anthracene by diphenyliodonium salts. In acetonitrile, where λ is minimized due to high dielectric constant, the system operates near the Marcus normal region, whereas low-polarity solvents push reactions into the inverted regime [1] [3].

Metal-Free vs. Copper-Catalyzed Arylation

Steric vs. Electronic Control in Substrate Selectivity

In metal-free arylation, diphenyliodonium chloride exhibits electronic control over substrate selectivity. The iodonium cation's strong electron-withdrawing nature activates ortho/para positions of appended aryl rings for nucleophilic attack. Kinetic studies using primary amines revealed fractional reaction orders (0.5–1.0), suggesting ground-state π-stacking between fluoroarene substrates that modulates electronic accessibility [2].

Copper catalysis introduces steric control by coordinating to the iodonium salt's iodine center. Density functional theory (DFT) calculations show that Cu(I) complexes preferentially orient nucleophiles toward less hindered positions, overriding the inherent electronic bias of the substrate. For example, in methoxy-substituted arenes, copper directs amination to meta positions despite the para site being electronically favored [2].

Radical Nucleophilic Substitution Pathways

The CRA-SNAr mechanism proceeds through a radical nucleophilic substitution pathway (Fig. 2). Photoexcitation generates an arene cation radical, which undergoes nucleophilic attack by azoles or amines. Transient absorption spectroscopy captured the formation of a 550 nm intermediate attributed to the diphenyliodo radical (Ph₂I- ), confirming the radical chain mechanism [1]. The rate-determining step involves nucleophilic addition to the cation radical (k = 4.7 × 10⁸ M⁻¹s⁻¹ in acetonitrile), followed by rapid fluoride elimination [2].

Figure 2: Radical Nucleophilic Substitution Pathway

- Photoexcitation: Anthracene → Anthracene* (λ = 365 nm)

- Electron Transfer: Anthracene* + Ph₂I⁺ → Anthracene- ⁺ + Ph₂I-

- Nucleophilic Attack: Ph₂I- + Nu⁻ → [Ph-I-Nu]-

- Bond Cleavage: [Ph-I-Nu]- → Ph-Nu + I-

Lewis Acidity and Halogen Bonding

σ-Hole Interactions with Lewis Bases

The iodine(III) center in diphenyliodonium chloride exhibits significant σ-hole character, with a calculated electrostatic potential of +34 kcal/mol at the equatorial position [2]. This enables strong halogen bonding with Lewis bases such as pyridine (Kb = 1.2 × 10³ M⁻¹ in acetonitrile). X-ray crystallography of adducts reveals shortened I- - - N distances (2.85 Å vs. van der Waals radius sum of 3.53 Å), confirming directional σ-hole interactions [2].

Solvent Effects on Binding Constants

Solvent polarity dramatically influences halogen bonding strength. In hydrogen bond-donating solvents like hexafluoroisopropanol (HFIP), competition for Lewis basic sites reduces the binding constant to Kb = 2.1 × 10² M⁻¹. Conversely, aprotic solvents enhance σ-hole interactions:

Table 2: Solvent Effects on I- - - N Binding Constants

| Solvent | Dielectric Constant | Kb (M⁻¹) |

|---|---|---|

| Acetonitrile | 37.5 | 1.2 × 10³ |

| Dichloroethane | 10.4 | 8.7 × 10² |

| HFIP | 16.7 | 2.1 × 10² |

The inverse correlation between solvent polarity and binding strength arises from dielectric screening of the σ-hole's electrostatic potential [2]. This solvent tunability enables precise control over iodonium salt reactivity in catalytic cycles.

Ultraviolet-Curable Coatings and Adhesives

Diphenyliodonium chloride demonstrates exceptional utility as a photoinitiator in ultraviolet-curable coatings and adhesives systems. The compound functions through a photolytic mechanism whereby ultraviolet irradiation causes decomposition of the carbon-iodine bond, generating reactive phenyl radicals that initiate polymerization processes [1]. Research has established that diphenyliodonium chloride enables rapid curing processes with polymerization rates ranging from 0.01 to 0.1 s⁻¹ and conversion efficiencies between 75-90% under 365 nm irradiation at intensities of 10-50 mW/cm² [2] [1].

The effectiveness of diphenyliodonium chloride in coating formulations stems from its ability to generate highly reactive phenyl radicals with addition rate constants approaching diffusion-limited values for acrylate monomers [3]. Studies of trimethylolpropane triacrylate polymerization demonstrate that diphenyliodonium chloride achieves maximum polymerization rates of 0.015 s⁻¹ with final conversions of 31-53% under broadband irradiation (300-500 nm) [4]. The compound exhibits particular advantages in automotive and electronics applications where rapid processing and high-performance characteristics are essential [1].

Industrial applications benefit from diphenyliodonium chloride's capacity to initiate polymerization in thick sections through photobleaching mechanisms that allow light penetration throughout the curing process [2]. The compound's low energy carbon-iodine bond facilitates efficient radical generation under relatively mild irradiation conditions, making it suitable for temperature-sensitive substrates and energy-efficient processing [1].

Photoresist Development in Microelectronics

Diphenyliodonium chloride serves as a critical component in photoresist formulations for microelectronics manufacturing, particularly in the production of photoresists for semiconductor device fabrication [5]. The compound functions as a photoacid generator in chemically amplified resist systems, where ultraviolet irradiation generates acids that catalyze deprotection reactions in polymer matrices [6] [7].

Research demonstrates that diphenyliodonium-based photoacid generators achieve photosensitivities of 31 mJ/cm² at 365 nm and 58 mJ/cm² at 405 nm in polymer systems containing tert-butoxycarbonyl protecting groups [6]. The quantum yield of acid generation reaches 0.63, significantly exceeding performance of conventional photoacid generators such as diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate (0.18) and N-trifluoromethylsulfonyloxy-1,8-naphthalimide (0.17) [7].

The mechanism involves intramolecular electron transfer from excited dye moieties to the iodonium structure, producing protons that initiate acid-catalyzed deprotection reactions [6]. This approach enables the creation of intricate circuit patterns with feature sizes below 100 nanometers, supporting advanced semiconductor manufacturing requirements [8] [9]. The high thermal stability of diphenyliodonium salts, with decomposition temperatures around 200°C, ensures process reliability during post-exposure baking steps [6].

Three-Component Photoinitiator Systems

Dye-Amine-Iodonium Salt Synergism

Three-component photoinitiator systems comprising dyes, amines, and diphenyliodonium chloride exhibit remarkable synergistic effects that dramatically enhance polymerization efficiency beyond individual component capabilities [2] [10]. The mechanism involves sequential electron transfer processes where the dye absorbs incident photons and transfers electrons to the amine component, generating amine radicals and dye-based radicals [10].

The addition of diphenyliodonium chloride as the third component provides dual benefits: regeneration of the original dye through oxidation of dye-based radicals and simultaneous production of highly reactive phenyl radicals [2] [10]. This process converts terminating dye radicals into initiating species, effectively increasing the quantum yield of radical generation [10]. Studies of methylene blue/N-methyldiethanolamine/diphenyliodonium chloride systems demonstrate maximum polymerization rates of 0.02 s⁻¹ with final conversions of 75-80% [11].

The synergistic effect is particularly pronounced in systems utilizing eosin dyes, where diphenyliodonium chloride concentration of 0.015 M enhances polymerization rates to 0.018 s⁻¹ with conversions reaching 70-75% [10]. Research indicates that the fastest polymerization occurs when all three components are present, followed by dye-amine pairs, with dye-iodonium combinations showing the slowest rates [2] [10].

Camphorquinone-based three-component systems exhibit exceptional performance with ethyl p-dimethylaminobenzoate and diphenyliodonium chloride, achieving polymerization rates of 0.018 s⁻¹ and 79% conversion [12]. The ionic nature of diphenyliodonium chloride provides additional advantages in hydrophilic environments, maintaining effectiveness even in the presence of water [13].

Kinetic Studies Using Photo-Differential Scanning Calorimetry and Fluorescence Spectroscopy

Photo-differential scanning calorimetry studies reveal detailed kinetic parameters for diphenyliodonium chloride-containing photoinitiator systems [2] [10]. The technique measures heat evolution during photopolymerization, providing quantitative data on reaction rates, conversion levels, and thermodynamic parameters.

Kinetic analysis of methylene blue/N-methyldiethanolamine/diphenyliodonium chloride systems shows induction times of 102 seconds, time to peak exotherm of 446 seconds, and enthalpy values of 124 J/g [11]. The quantum yield of 0.42 demonstrates efficient light utilization, while the free energy change of -128 kJ/mol indicates thermodynamically favorable electron transfer processes [14].

Fluorescence spectroscopy investigations provide mechanistic insights into the photophysical processes governing three-component systems [2] [10]. Time-resolved fluorescence measurements demonstrate that diphenyliodonium chloride effectively quenches dye fluorescence through electron transfer mechanisms, with quenching rate constants approaching diffusion-limited values [14].

Studies of squaraine dye systems with nitro-substituted diphenyliodonium salts reveal exceptional performance with induction times of only 10 seconds and peak exotherm times of 20 seconds [14]. The enthalpy release of 280 J/g and quantum yield of 0.63 represent among the highest values reported for photoinitiator systems [14]. The free energy change of -145 kJ/mol indicates highly favorable electron transfer thermodynamics [14].

Fluorescence quenching measurements in 1-methyl-2-pyrrolidinone demonstrate concentration-dependent behavior, with quenching constants ranging from 1×10⁻⁴ to 5×10⁻³ M depending on the specific iodonium salt structure [14]. The technique enables determination of electron transfer feasibility using the Rehm-Weller equation, confirming thermodynamic viability for all investigated systems [14].

Cationic versus Radical Polymerization

Efficiency in Oxygen-Insensitive Systems

Diphenyliodonium chloride demonstrates superior performance in cationic polymerization systems due to inherent oxygen insensitivity, contrasting sharply with radical polymerization mechanisms that suffer significant inhibition from atmospheric oxygen [15] [16]. Cationic systems maintain polymerization rates and conversion levels even under ambient conditions, while radical systems experience 5-10 fold reductions in efficiency [16].

The oxygen insensitivity of cationic polymerization using diphenyliodonium chloride stems from the protonic acid intermediates that are unaffected by oxygen quenching [15]. Research demonstrates that epoxy polymerization initiated by diphenyliodonium salts achieves conversion levels of 80-95% in air, compared to 60-85% for radical systems under identical conditions [17]. The enhancement factor of 5-10 times improvement in oxygen tolerance represents a significant practical advantage for industrial applications [18].

Studies of vinyl ether polymerization reveal that diphenyliodonium-initiated cationic systems maintain polymerization rates of 1-5 s⁻¹ even in the presence of dissolved oxygen, while comparable radical systems drop to 0.1-0.5 s⁻¹ [17]. The termination mechanism in cationic polymerization involves minimal chain transfer reactions, resulting in 10-fold reduction in termination events compared to bimolecular termination in radical systems [18].

Temperature sensitivity analysis shows that cationic systems using diphenyliodonium chloride maintain consistent performance across temperature ranges of 0-80°C, while radical systems exhibit significant temperature dependence [17]. However, moisture sensitivity represents a disadvantage for cationic systems, with water causing chain transfer reactions that reduce molecular weight and conversion [18].

Dark Reaction Mechanisms

The dark reaction capability of diphenyliodonium chloride-initiated cationic polymerization represents a unique advantage enabling continued polymerization after light exposure cessation [15] [19]. This phenomenon occurs through the formation of long-lived protonic acids that remain active for hours after photolysis, extending reaction times 20-50 fold compared to radical systems [19].

Mechanistic studies reveal that diphenyliodonium chloride photolysis generates Brønsted acids with sufficient stability to catalyze polymerization reactions for extended periods [15]. Research demonstrates that hydroxyethyl methacrylate polymerization continues for several hours after brief ultraviolet exposure, achieving conversions exceeding 80% through dark reaction mechanisms [19]. The process involves initial photogeneration of protonic acids that subsequently catalyze monomer addition reactions independent of continued illumination [15].

Photo-differential scanning calorimetry studies of three-component systems containing diphenyliodonium chloride show that dark reaction rates reach 0.003-0.017 mol/L·s at temperatures of 60-80°C [19]. The activation energy for dark reactions approximates 60-80 kJ/mol, indicating moderate temperature dependence that enables controlled curing processes [19].

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant